molecular formula C22H27ClN2O5S B2986840 Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1329874-71-6

Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2986840
CAS No.: 1329874-71-6
M. Wt: 466.98
InChI Key: NQPCWSIZWULQFQ-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a thieno[2,3-c]pyridine core substituted with:

  • A methyl ester at position 2.
  • A benzodioxol-5-yl acetamido group at position 2, which may contribute to electronic effects or receptor-binding interactions.
  • A hydrochloride salt, likely improving solubility for pharmacological applications.

Properties

IUPAC Name

methyl 2-[[2-(1,3-benzodioxol-5-yl)acetyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5S.ClH/c1-21(2)10-13-17(20(26)27-5)19(30-18(13)22(3,4)24-21)23-16(25)9-12-6-7-14-15(8-12)29-11-28-14;/h6-8,24H,9-11H2,1-5H3,(H,23,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPCWSIZWULQFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)CC3=CC4=C(C=C3)OCO4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the provided evidence, focusing on core structures , substituents , synthetic routes , and physicochemical properties .

Key Findings:

Core Structure Diversity: The target compound’s thieno[2,3-c]pyridine core distinguishes it from thiazolo-pyrimidine () or thiophene-pyrazole hybrids (). In contrast, thiazolo-pyrimidine derivatives (e.g., 11a) exhibit planar aromatic systems, favoring π-π stacking interactions .

Substituent Effects :

  • The benzodioxol-5-yl group in the target compound contrasts with the 5-methylfuran-2-yl group in 11a. Benzodioxole’s electron-rich aromatic system may enhance metabolic stability compared to furan’s susceptibility to oxidation .
  • The tetramethylated ring in the target compound likely increases steric hindrance, reducing reactivity but improving membrane permeability versus unmethylated analogs (e.g., ’s compound) .

Synthetic Approaches :

  • The target compound’s synthesis may involve amidation (for the acetamido group) and esterification , akin to methods in (condensation with aldehydes) and (Boc protection).
  • Yields for similar reactions (e.g., 68% for 11a) suggest challenges in multi-step syntheses due to steric hindrance or intermediate instability .

Physicochemical Properties: The hydrochloride salt in the target compound improves aqueous solubility, critical for bioavailability. This contrasts with neutral derivatives like 11a/b, which rely on polar groups (e.g., cyano) for solubility .

Research Implications and Limitations

  • Pharmacological Potential: The benzodioxole and tetramethylated ring suggest CNS activity, though direct bioactivity data for the target compound are absent in the provided evidence.
  • Synthetic Challenges : Multi-step routes (hypothesized for the target) may require optimization to improve yields, as seen in ’s moderate 57–68% yields.
  • Limitations : The evidence lacks direct data on the target compound’s synthesis, stability, or bioactivity. Comparisons are inferred from structural analogs.

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